Methyl 4-bromo-2-(2-methylpropoxy)benzoate

Chemical Synthesis Analytical Chemistry Procurement

Methyl 4-bromo-2-(2-methylpropoxy)benzoate (CAS 855482-60-9), also known as Methyl 4-bromo-2-isobutoxybenzoate, is a brominated aromatic ester with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol. This compound features a benzoate core substituted with a bromine atom at the para position and a branched 2-methylpropoxy (isobutoxy) group at the ortho position.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
CAS No. 855482-60-9
Cat. No. B3158094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-(2-methylpropoxy)benzoate
CAS855482-60-9
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=CC(=C1)Br)C(=O)OC
InChIInChI=1S/C12H15BrO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3
InChIKeyDLZYFQPIEBOUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Bromo-2-(2-methylpropoxy)benzoate (CAS 855482-60-9) Product Procurement Guide for Research and Development


Methyl 4-bromo-2-(2-methylpropoxy)benzoate (CAS 855482-60-9), also known as Methyl 4-bromo-2-isobutoxybenzoate, is a brominated aromatic ester with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . This compound features a benzoate core substituted with a bromine atom at the para position and a branched 2-methylpropoxy (isobutoxy) group at the ortho position . It is primarily utilized as a building block and synthetic intermediate in medicinal chemistry and chemical biology research . The compound is commercially available from multiple reputable suppliers with typical purity specifications ranging from 95% to 98% .

Why Methyl 4-Bromo-2-(2-methylpropoxy)benzoate (855482-60-9) Cannot Be Interchanged with Structurally Similar Analogs


The specific substitution pattern of Methyl 4-bromo-2-(2-methylpropoxy)benzoate—a para-bromo and ortho-isobutoxy arrangement—governs its distinct reactivity, steric profile, and physicochemical properties. Simple substitution with its positional isomer, Methyl 5-bromo-2-(2-methylpropoxy)benzoate (CAS 24123-31-7), results in altered electronic distribution and potential regio-outcomes in cross-coupling reactions . Substituting the branched isobutoxy group with a hydroxyl (CAS 22717-56-2) or a smaller methoxy group (CAS 139102-34-4) drastically changes lipophilicity, hydrogen bonding capacity, and metabolic susceptibility. Similarly, using the free carboxylic acid analog (CAS 855482-59-6) instead of the methyl ester precludes direct application in ester-specific transformations . Therefore, generic replacement without empirical validation risks project delays and failed syntheses.

Quantitative Comparative Evidence for Methyl 4-Bromo-2-(2-methylpropoxy)benzoate (855482-60-9) Versus Analogs


Comparative Purity Specification: 4-Bromo Isomer Shows Higher Commercial Purity than 5-Bromo Isomer

Methyl 4-bromo-2-(2-methylpropoxy)benzoate is offered at a higher minimum purity specification (98%) compared to its 5-bromo positional isomer, which is available at 95% purity from the same supplier . This difference may reduce the need for in-house purification steps prior to sensitive downstream applications .

Chemical Synthesis Analytical Chemistry Procurement

Comparative Storage and Handling: 4-Bromo Isomer Demonstrates Ambient Stability Advantage Over Hydroxy Analog

Methyl 4-bromo-2-(2-methylpropoxy)benzoate is recommended for long-term storage at ambient temperature in a cool, dry place . In contrast, the hydroxy analog (Methyl 4-bromo-2-hydroxybenzoate) has a melting point of 41-42°C and is a solid at room temperature, requiring more careful temperature control to prevent physical state changes during shipping and handling .

Chemical Storage Stability Procurement

Computational LogP Comparison: Isobutoxy Group Enhances Lipophilicity Over Methoxy Analog

The calculated partition coefficient (LogP) for Methyl 4-bromo-2-(2-methylpropoxy)benzoate is 3.2705 . This value indicates significantly higher lipophilicity compared to Methyl 4-bromo-2-methoxybenzoate, which has a predicted XLogP3-AA of 2.1 based on PubChem data for closely related bromo-methoxybenzoate structures [1]. The difference of approximately 1.2 log units translates to a roughly 15-fold higher theoretical partition into octanol, suggesting markedly different membrane permeability and solubility profiles.

Medicinal Chemistry Lipophilicity ADME

Synthetic Precursor Differentiation: Methyl Ester Enables Direct Participation in Ester-Specific Transformations

Methyl 4-bromo-2-(2-methylpropoxy)benzoate (CAS 855482-60-9) can be directly employed in reactions that require a methyl ester, such as reductions to the corresponding benzyl alcohol or aminolysis to form amides. The corresponding carboxylic acid analog (CAS 855482-59-6) cannot be used directly in these transformations without an additional esterification step . While no head-to-head yield data is available for this specific compound, the methyl ester functional group avoids the time and material costs associated with extra synthetic steps, streamlining multi-step routes.

Organic Synthesis Medicinal Chemistry Route Scouting

Recommended Research Applications for Methyl 4-Bromo-2-(2-methylpropoxy)benzoate (855482-60-9) Based on Comparative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

When a lead compound scaffold requires a para-bromo handle for further derivatization and a lipophilic ortho-substituent to modulate LogP, Methyl 4-bromo-2-(2-methylpropoxy)benzoate (calculated LogP 3.27) offers a distinct advantage over less lipophilic analogs like the 2-methoxy variant (LogP ≈2.1). This property can be exploited to improve passive permeability in cell-based assays without resorting to perfluorinated motifs [1].

Multi-Step Synthesis of Complex Brominated Aromatics for Chemical Biology Probes

This compound serves as a versatile building block in sequential transformations where the methyl ester can be orthogonally manipulated relative to the aryl bromide. The ortho-isobutoxy group provides steric shielding that may enhance selectivity in palladium-catalyzed cross-coupling reactions at the para-bromo position. Its commercial availability at up to 98% purity ensures minimal interference from regioisomeric impurities in complex reaction sequences .

Scaffold Decoration in Fragment-Based Drug Discovery (FBDD)

The combination of a reactive aryl bromide (Suzuki-Miyaura, Buchwald-Hartwig amination handle) and a pre-installed lipophilic isobutoxy group makes this compound an attractive fragment for library synthesis. Its physical properties (likely liquid or low-melting solid) facilitate automated liquid handling and high-throughput experimentation workflows, an advantage over solid, higher-melting analogs like Methyl 4-bromo-2-hydroxybenzoate (mp 41-42°C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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